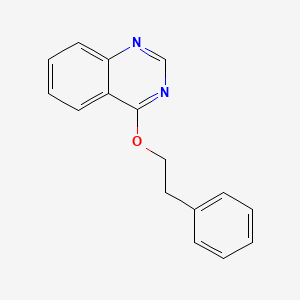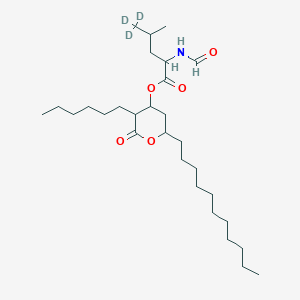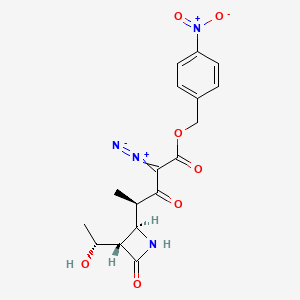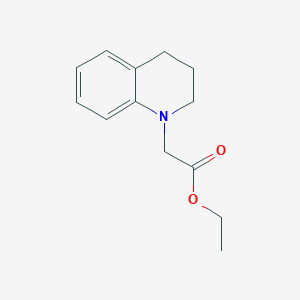![molecular formula C8H7ClN4 B1148713 8-Chlor-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin CAS No. 140911-01-9](/img/structure/B1148713.png)
8-Chlor-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a chlorine atom at the 8th position and a cyclopropyl group at the 3rd position. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and antifungal activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have been found to interact with various receptors and enzymes, including c-met kinase .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various cellular pathways, including apoptosis .
Result of Action
Similar compounds have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine . For instance, the synthesis of similar compounds has been shown to be influenced by temperature .
Biochemische Analyse
Biochemical Properties
8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with c-Met kinase, an enzyme involved in cell signaling pathways that regulate cell growth and differentiation . The inhibition of c-Met kinase by 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine can result in the modulation of downstream signaling pathways, thereby affecting cellular functions.
Cellular Effects
The effects of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine on various types of cells and cellular processes are profound. This compound has demonstrated significant anti-tumor activity against several cancer cell lines, including A549, MCF-7, and HeLa cells . The anti-tumor effects are attributed to its ability to inhibit cell proliferation and induce apoptosis. Additionally, 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and reduced tumor growth.
Molecular Mechanism
The molecular mechanism of action of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active site of c-Met kinase, thereby inhibiting its activity . The inhibition of c-Met kinase disrupts the downstream signaling pathways that are crucial for cell proliferation and survival. Additionally, 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine are further processed and excreted through the kidneys. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
The transport and distribution of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with efflux transporters, which facilitate its movement across cellular membranes . Additionally, binding proteins in the blood can influence the distribution and accumulation of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine in various tissues. The localization of this compound within specific tissues can impact its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine is crucial for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it exerts its effects on cellular processes . The presence of targeting signals and post-translational modifications can direct 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine to specific subcellular compartments, influencing its interactions with biomolecules and its overall activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyclopropyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine to yield the hydrazide. The hydrazide undergoes cyclization with triethyl orthoformate and phosphorus oxychloride to form the triazolopyrazine core. The final step involves chlorination using a suitable chlorinating agent such as phosphorus pentachloride or thionyl chloride to introduce the chlorine atom at the 8th position.
Industrial Production Methods
Industrial production of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its electronic properties and reactivity.
Cyclization Reactions: The triazolopyrazine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or triethylamine in solvents like dimethylformamide or tetrahydrofuran are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar structure with a trifluoromethyl group instead of a cyclopropyl group.
8-Chloro-1,2,4-triazolo[4,3-a]quinoxaline: Similar core structure with a quinoxaline ring instead of a pyrazine ring.
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: A reduced form of the triazolopyrazine core.
Uniqueness
8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of both a chlorine atom and a cyclopropyl group, which confer distinct electronic and steric properties
Eigenschaften
IUPAC Name |
8-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-8-12-11-7(5-1-2-5)13(8)4-3-10-6/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCRFSFETSJITG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2C=CN=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)
![(E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate](/img/new.no-structure.jpg)





![4-Methyl-2-(2-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148649.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)
